molecular formula C12H13ClFN3OS B1680683 RO-41-1049 hydrochloride CAS No. 127917-66-2

RO-41-1049 hydrochloride

Cat. No. B1680683
M. Wt: 301.77 g/mol
InChI Key: RRNSPXUFTKJIEZ-UHFFFAOYSA-N
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Description

RO-41-1049 hydrochloride is a reversible and selective inhibitor of monoamine oxidase-A (MAO-A). It has been found to have high affinity binding sites in membrane preparations from human frontal cortex and placenta .


Molecular Structure Analysis

The molecular weight of RO-41-1049 hydrochloride is 301.77. Its formula is C12H13ClFN3OS. The structure can be represented by the SMILES string: O=C(C1=C(C2=CC=CC(F)=C2)SC=N1)NCCN.[H]Cl .


Physical And Chemical Properties Analysis

RO-41-1049 hydrochloride appears as a solid, white to off-white in color. It is soluble in water .

Safety And Hazards

The safety data sheet for RO-41-1049 hydrochloride suggests avoiding inhalation, contact with eyes and skin, and dust and aerosol formation. It should be used only in areas with appropriate exhaust ventilation .

Relevant Papers

  • “Effects of MAO-A and MAO-B selective inhibitors Ro 41-1049 and Ro 19-6327 on the deamination of newly formed dopamine in the rat kidney” by M H Fernandes et al .
  • “Localization of monoamine oxidases in human peripheral tissues” by J Saura et al .

properties

IUPAC Name

N-(2-aminoethyl)-5-(3-fluorophenyl)-1,3-thiazole-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3OS.ClH/c13-9-3-1-2-8(6-9)11-10(16-7-18-11)12(17)15-5-4-14;/h1-3,6-7H,4-5,14H2,(H,15,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRNSPXUFTKJIEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(N=CS2)C(=O)NCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClFN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

RO-41-1049 hydrochloride

CAS RN

127917-66-2
Record name RO-41-1049 hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127917662
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RO-41-1049 HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19Z49HUF4G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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